molecular formula C9H15N3 B1374207 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1375473-42-9

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1374207
CAS No.: 1375473-42-9
M. Wt: 165.24 g/mol
InChI Key: MOCMZRDJPSROCW-UHFFFAOYSA-N
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Description

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with a molecular formula of C9H15N3. This compound belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Biochemical Analysis

Biochemical Properties

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including this compound, have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to inhibit the growth of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of matrix metalloproteinase-13 (MMP-13), an enzyme involved in tissue remodeling and repair .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . Additionally, it can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a half-life exceeding one hour in aqueous buffer solutions . Long-term studies have shown that it can maintain its inhibitory effects on enzymes like COX-2 and MMP-13 over extended periods . Its stability and activity may decrease over time due to degradation and other factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and influence metabolic flux . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylhydrazine with cyclohexanone, followed by cyclization and subsequent amination .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and amination steps .

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-9-5-3-4-8(10)7(9)6-11-12/h6,8H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCMZRDJPSROCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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